
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chloromethyl group at the 2-position and an octyl group at the 3-position of the naphthalenedione core. Naphthoquinones are known for their roles in various biological processes and have been studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- typically involves the chloromethylation of 1,4-naphthoquinone followed by the introduction of the octyl group. The reaction conditions for chloromethylation often include the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The subsequent alkylation with an octyl halide can be carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as an anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in redox reactions and influence cellular signaling pathways. It has been shown to promote the expansion of CD8+ T cells and limit the activity of Th1 and Th17 cells, which are involved in autoimmune responses .
Comparación Con Compuestos Similares
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Bromo-1,4-Naphthalenedione: A derivative with similar immunomodulatory properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in traditional medicine and as a dye.
The uniqueness of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
104582-12-9 |
|---|---|
Fórmula molecular |
C19H23ClO2 |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-octylnaphthalene-1,4-dione |
InChI |
InChI=1S/C19H23ClO2/c1-2-3-4-5-6-7-10-16-17(13-20)19(22)15-12-9-8-11-14(15)18(16)21/h8-9,11-12H,2-7,10,13H2,1H3 |
Clave InChI |
KRCMOZFFWCQDFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


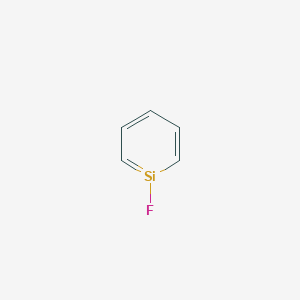
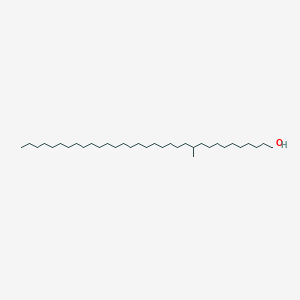
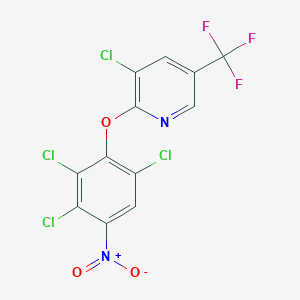
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
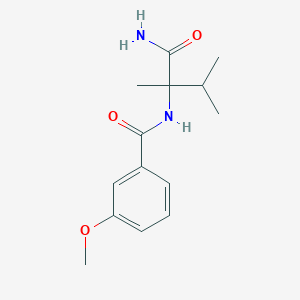

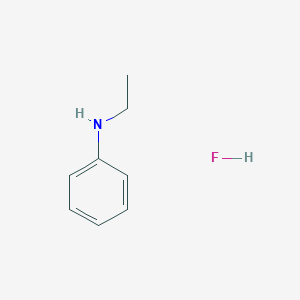
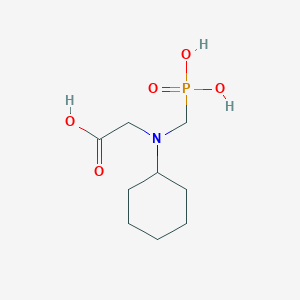
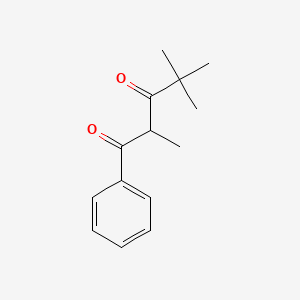
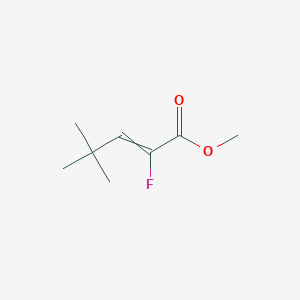
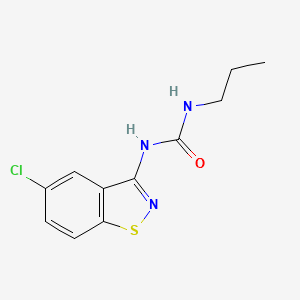
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
